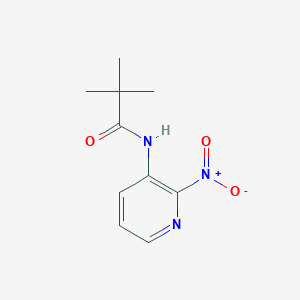![molecular formula C8H6FNO2 B13935430 (5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
(5-Fluorobenzo[d]oxazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluorobenzo[d]oxazol-2-yl)methanol is a heterocyclic compound with the molecular formula C8H6FNO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[d]oxazol-2-yl)methanol typically involves the reaction of 5-fluoro-2-nitrophenol with formaldehyde under acidic conditions to form the intermediate 5-fluoro-2-hydroxybenzaldehyde. This intermediate is then cyclized with urea to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluorobenzo[d]oxazol-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-fluorobenzo[d]oxazole-2-carboxylic acid.
Reduction: Formation of (5-Fluorobenzo[d]oxazol-2-yl)methanamine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Fluorobenzo[d]oxazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Fluorobenzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis. The compound’s anti-inflammatory effects are attributed to its ability to modulate the expression of inflammatory cytokines and inhibit the activation of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluorobenzo[d]oxazol-2-yl)methanamine: A similar compound with an amine group instead of a hydroxyl group.
2-(Aminomethyl)-5-fluorobenzo[d]oxazole: Another derivative with similar structural features.
Uniqueness
(5-Fluorobenzo[d]oxazol-2-yl)methanol is unique due to its specific substitution pattern and the presence of both fluorine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(5-fluoro-1,3-benzoxazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGVRODPIDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)





![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)






